2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
Beschreibung
2-{[3-(2,4-Dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core substituted with a 2,4-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 3-(trifluoromethyl)phenyl group.
Thieno[3,2-d]pyrimidine derivatives are widely explored for kinase inhibition (e.g., TRK, EGFR) and apoptosis induction due to their ability to mimic purine bases and disrupt ATP-binding pockets .
Eigenschaften
IUPAC Name |
2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N3O2S2/c1-13-6-7-18(14(2)10-13)29-21(31)20-17(8-9-32-20)28-22(29)33-12-19(30)27-16-5-3-4-15(11-16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVDMFFPZTXOBOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC(=C4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Effects on Bioactivity :
- The trifluoromethyl group in the target compound and 3c enhances metabolic stability and binding affinity through hydrophobic interactions. In contrast, the chlorophenyl group in may improve selectivity for specific kinase isoforms.
- Electron-withdrawing groups (e.g., trifluoromethyl, dichloro) correlate with higher melting points and improved crystallinity, as seen in (MP: 230–232°C) .
Synthetic Efficiency: Yields for thieno[3,2-d]pyrimidine derivatives range from 68–88%, with higher yields observed for compounds with simpler substituents (e.g., 3c: 88% vs. 10a: 68–74% ).
Physicochemical and Spectroscopic Comparisons
- NMR Shifts :
- Mass Spectrometry :
Hypothetical Bioactivity and Therapeutic Potential
While direct bioactivity data for the target compound are unavailable, analogs suggest plausible applications:
- Anticancer Activity: Structural similarity to ferroptosis-inducing compounds (e.g., ) suggests possible roles in triggering iron-dependent cell death in oral squamous cell carcinoma.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
